Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and a phenyl group substituted with hydroxy and methoxy groups. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The phenyl group with hydroxy and methoxy substituents is then attached via electrophilic aromatic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Known for their biological activities and used in drug development.
Benzimidazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Pyrimidine derivatives: Commonly used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-4-8-16-20(22(28)30-5-2)21(14-11-12-18(27)19(13-14)29-3)26-17-10-7-6-9-15(17)24-23(26)25-16/h6-7,9-13,21,27H,4-5,8H2,1-3H3,(H,24,25) |
InChI Key |
DOERXJAVWBCVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)OCC |
Origin of Product |
United States |
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